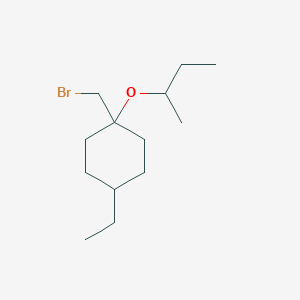
1-(Bromomethyl)-1-(sec-butoxy)-4-ethylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-1-(sec-butoxy)-4-ethylcyclohexane is an organic compound that belongs to the class of cyclohexanes It is characterized by the presence of a bromomethyl group, a secondary butoxy group, and an ethyl group attached to a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-(sec-butoxy)-4-ethylcyclohexane can be synthesized through a multi-step process involving the following key steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Attachment of the sec-Butoxy Group: The secondary butoxy group can be attached through an etherification reaction using sec-butyl alcohol and an appropriate catalyst.
Addition of the Ethyl Group: The ethyl group can be introduced through an alkylation reaction using ethyl halide and a strong base.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Bromomethyl)-1-(sec-butoxy)-4-ethylcyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom, resulting in the formation of a methyl group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, or thiols. Reaction conditions typically involve polar aprotic solvents and moderate temperatures.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products may include azides, nitriles, or thioethers.
Oxidation Reactions: Products may include alcohols, ketones, or carboxylic acids.
Reduction Reactions: The major product is typically the corresponding alkane.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-1-(sec-butoxy)-4-ethylcyclohexane has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of biological processes involving brominated compounds. It may serve as a probe to investigate enzyme-catalyzed reactions.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-1-(sec-butoxy)-4-ethylcyclohexane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation and reduction reactions, the compound undergoes changes in oxidation state, leading to the formation of new functional groups.
Molecular Targets and Pathways:
Nucleophilic Substitution: The carbon-bromine bond is the primary target, with the nucleophile attacking the carbon atom.
Oxidation: The carbon atoms adjacent to the bromomethyl group are targeted, leading to the formation of hydroxyl or carbonyl groups.
Reduction: The bromine atom is targeted for removal, resulting in the formation of a methyl group.
Comparación Con Compuestos Similares
1-(Bromomethyl)-1-(sec-butoxy)-4-ethylcyclohexane can be compared with other similar compounds, such as:
1-(Bromomethyl)-1-(sec-butoxy)-4-methylcyclohexane: Similar structure but with a methyl group instead of an ethyl group.
1-(Bromomethyl)-1-(sec-butoxy)-4-propylcyclohexane: Similar structure but with a propyl group instead of an ethyl group.
1-(Bromomethyl)-1-(sec-butoxy)-4-isopropylcyclohexane: Similar structure but with an isopropyl group instead of an ethyl group.
Uniqueness: The presence of the ethyl group in this compound imparts unique steric and electronic properties, influencing its reactivity and interactions with other molecules. This makes it distinct from its analogs with different alkyl groups.
Propiedades
Fórmula molecular |
C13H25BrO |
|---|---|
Peso molecular |
277.24 g/mol |
Nombre IUPAC |
1-(bromomethyl)-1-butan-2-yloxy-4-ethylcyclohexane |
InChI |
InChI=1S/C13H25BrO/c1-4-11(3)15-13(10-14)8-6-12(5-2)7-9-13/h11-12H,4-10H2,1-3H3 |
Clave InChI |
FSAZRDYZOSJUAE-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC(CC1)(CBr)OC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


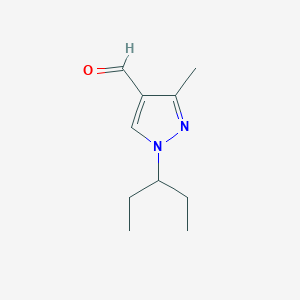
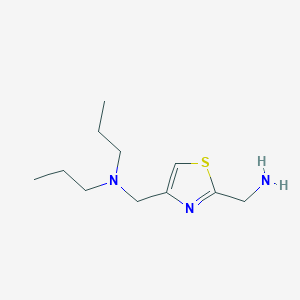
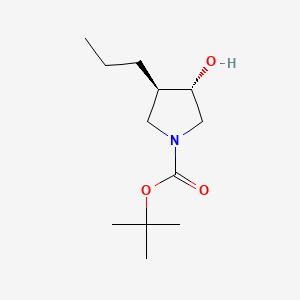
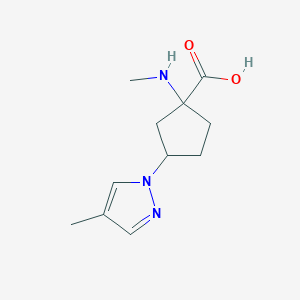
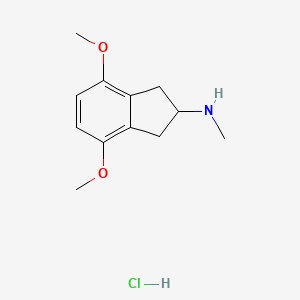
![2-[2-Chloro-5-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B13627508.png)
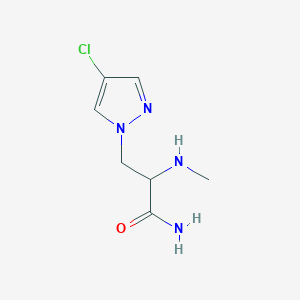
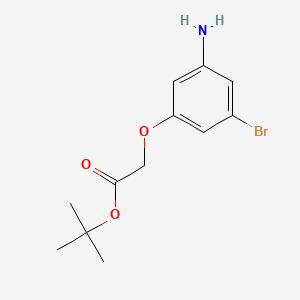

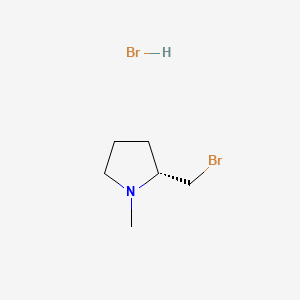
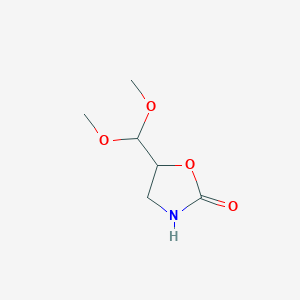

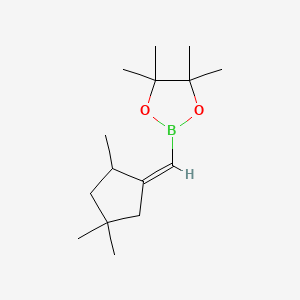
![2-{[(Tert-butoxy)carbonyl]amino}-2-(2,3-dihydro-1-benzofuran-2-yl)aceticacid](/img/structure/B13627543.png)
